molecular formula C15H15N3O4 B11583348 N'-[(2,3-dimethoxybenzoyl)oxy]pyridine-2-carboximidamide

N'-[(2,3-dimethoxybenzoyl)oxy]pyridine-2-carboximidamide

Cat. No.: B11583348
M. Wt: 301.30 g/mol
InChI Key: LXDNBRNGJNBVTQ-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2,3-DIMETHOXYBENZOATE is a compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The compound’s structure includes a pyridine ring, which is a six-membered ring containing one nitrogen atom, and a benzoate group, which is a derivative of benzoic acid.

Preparation Methods

The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2,3-DIMETHOXYBENZOATE typically involves the reaction of 2,3-dimethoxybenzoic acid with pyridine derivatives under specific conditions. One common method involves the use of ethanol and sodium hydroxide solution to facilitate the reaction . The reaction conditions must be carefully controlled to ensure the correct formation of the desired product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2,3-DIMETHOXYBENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2,3-DIMETHOXYBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyridine derivatives and benzoate esters. These compounds share structural similarities but may differ in their biological activities and applications. For example, pyridine derivatives like sulfapyridine have well-known antibacterial properties . The uniqueness of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2,3-DIMETHOXYBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2,3-dimethoxybenzoate

InChI

InChI=1S/C15H15N3O4/c1-20-12-8-5-6-10(13(12)21-2)15(19)22-18-14(16)11-7-3-4-9-17-11/h3-9H,1-2H3,(H2,16,18)

InChI Key

LXDNBRNGJNBVTQ-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)C(=O)O/N=C(/C2=CC=CC=N2)\N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)ON=C(C2=CC=CC=N2)N

solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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